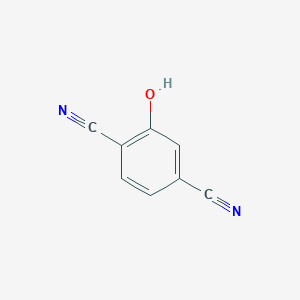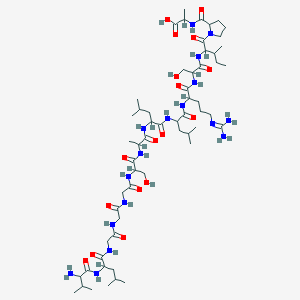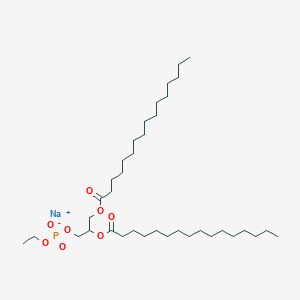
2-Hydroxyterephthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also known as 1,4-Benzenedicarbonitrile, 2-hydroxy- .
- The compound features a hydroxyl group (-OH) attached to one of the aromatic rings in the terephthalonitrile structure.
2-Hydroxyterephthalonitrile: (CAS#: 1020063-02-8) is a chemical compound with the molecular formula C8H4N2O and a molecular weight of 144.13 g/mol.
Preparation Methods
Synthetic Routes:
Reaction Conditions: Specific reaction conditions may vary, but typically involve nucleophilic substitution or other suitable reactions.
Industrial Production: Information on industrial-scale production methods is limited, but research laboratories may synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: 2-Hydroxyterephthalonitrile can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These reactions may involve reagents such as acids, bases, or transition metal catalysts.
Major Products: The major products formed depend on the specific reaction conditions and the substituents present.
Scientific Research Applications
Chemistry: Researchers may use 2-Hydroxyterephthalonitrile as a building block for designing novel organic compounds.
Biology and Medicine: Its applications in biology and medicine are not extensively documented, but it could serve as a precursor for drug development or imaging agents.
Mechanism of Action
- The exact mechanism by which 2-Hydroxyterephthalonitrile exerts its effects remains an area of study.
- Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
Uniqueness: 2-Hydroxyterephthalonitrile’s uniqueness lies in its specific substitution pattern, combining the terephthalonitrile core with a hydroxyl group.
Similar Compounds: While information on similar compounds is scarce, related structures may include other substituted terephthalonitriles or hydroxylated aromatic nitriles.
Remember that further research and investigation are necessary to fully explore the compound’s properties and applications.
Properties
Molecular Formula |
C8H4N2O |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-hydroxybenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H4N2O/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,11H |
InChI Key |
PFQFZSMPPHHMIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene](/img/structure/B12101971.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12101988.png)




![3-[2-[[2-[[2-(3-Carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-6-yl)amino]-4-oxobutanoic acid](/img/structure/B12102023.png)
![6-Methyl-1-[[2-methyl-6-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-dione](/img/structure/B12102026.png)


